tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Overview
Description
It is characterized by its pale-yellow to yellow-brown sticky oil to semi-solid physical form . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves several steps. One common method includes the protection of the hydroxyl group followed by the formation of the morpholine ring. The reaction conditions typically involve the use of tert-butyl chloroformate (Boc) as a protecting group and various catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can be compared with other similar compounds, such as:
4-Boc-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-Boc-5-Hydroxymethyl-2,2-dimethyl-piperidine: Similar structure but with a piperidine ring. These compounds share similar chemical properties but differ in their ring structures, which can influence their reactivity and applications.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYWIKXSQOIMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149918 | |
Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-41-9 | |
Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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